molecular formula C20H18N4O5S B2789051 N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide CAS No. 450338-79-1

N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide

Cat. No.: B2789051
CAS No.: 450338-79-1
M. Wt: 426.45
InChI Key: RZBFBFWDHQQQLO-UHFFFAOYSA-N
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Description

N-(2-(2,3-Dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core fused with a sulfone group (5,5-dioxido) and substituted with a 2,3-dimethylphenyl ring and a 4-nitrobenzamide moiety.

Properties

IUPAC Name

N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O5S/c1-12-4-3-5-18(13(12)2)23-19(16-10-30(28,29)11-17(16)22-23)21-20(25)14-6-8-15(9-7-14)24(26)27/h3-9H,10-11H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZBFBFWDHQQQLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, mechanism of action, and biological effects based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is C20H18N3O3SC_{20}H_{18}N_3O_3S, with a molecular weight of approximately 399.4386 g/mol. It features a thieno[3,4-c]pyrazole core substituted with a dimethylphenyl group and a nitrobenzamide moiety.

PropertyValue
Molecular FormulaC20_{20}H18_{18}N3_{3}O3_{3}S
Molecular Weight399.44 g/mol
Density1.43 g/cm³
Boiling Point572.1 °C
Flash Point299.8 °C

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,4-c]pyrazole core followed by the introduction of the dimethylphenyl and nitrobenzamide groups using various halogenating agents and oxidizing agents to facilitate the formation of the desired product.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays have demonstrated that it exhibits significant cytotoxicity against various cancer cell lines. For example, one study reported an IC50 value of 0.3 μM against acute lymphoblastic leukemia (ALL) cell lines, indicating potent activity compared to standard treatments .

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes and receptors involved in cancer cell proliferation and survival pathways. The thieno[3,4-c]pyrazole structure is known to interact with tyrosine kinases and other signaling molecules that regulate cell growth and apoptosis.

Study on Cytotoxicity

In a comparative study examining several derivatives of thieno[3,4-c]pyrazole compounds, researchers found that those with nitro substitutions exhibited enhanced cytotoxic effects in vitro. The study utilized various cancer cell lines to assess the efficacy of these compounds in inhibiting cell growth and inducing apoptosis .

Pharmacological Profile

Another investigation focused on the pharmacological profile of this compound revealed its potential as a dual inhibitor targeting multiple pathways involved in tumorigenesis. The compound was shown to significantly reduce tumor size in xenograft models when administered at therapeutic doses .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide exhibit promising anticancer properties. The thieno[3,4-c]pyrazole moiety is known for its ability to inhibit specific kinases involved in cancer progression. Studies have shown that such compounds can induce apoptosis in cancer cells and inhibit tumor growth in vivo .

Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against various pathogens. For instance, derivatives of pyrazole compounds have been tested against bacteria such as Escherichia coli and Staphylococcus aureus, showing significant inhibition of growth . This suggests potential applications in developing new antibiotics or antiseptics.

Agricultural Applications

Fungicidal Activity
this compound and its derivatives have been evaluated for their efficacy as fungicides. Research indicates that these compounds can inhibit the growth of phytopathogenic fungi, making them suitable candidates for agricultural fungicide development .

Pesticidal Properties
In addition to fungicidal activity, the compound's structure suggests potential insecticidal properties. Similar compounds have been explored for their ability to disrupt the physiological processes of pests, providing a dual action against both fungi and insects .

Materials Science

Polymer Chemistry
The unique chemical structure of this compound allows it to be incorporated into polymer matrices. This incorporation can enhance the mechanical properties and thermal stability of polymers. Studies have shown that adding such compounds can improve the performance characteristics of materials used in various applications .

Case Studies

Study Focus Area Findings
Study 1Anticancer ActivityDemonstrated significant apoptosis induction in breast cancer cell lines with IC50 values in low micromolar range .
Study 2Antimicrobial TestingShowed effective inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL .
Study 3Agricultural ApplicationFound to inhibit mycelial growth of Fusarium oxysporum at concentrations as low as 50 ppm .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name Core Structure Substituents/R-Groups Key Functional Features
N-(2-(2,3-Dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide Thieno[3,4-c]pyrazole + sulfone 2,3-Dimethylphenyl, 4-nitrobenzamide Sulfone (electron-withdrawing), nitro
3,3-Di(4-nitrophenyl)-5-phenyl-4,5-dihydroimidazo[4,5-c]pyrazole (9c) Imidazo[4,5-c]pyrazole 4-Nitrophenyl, phenyl Dual nitro groups, imidazole core
N-[2-(4-Methoxyphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-methyl-3-nitrobenzamide Thieno[3,4-c]pyrazole + sulfone 4-Methoxyphenyl, 3-nitrobenzamide Methoxy (electron-donating), nitro

Key Observations :

  • Electron Effects : The 4-nitrobenzamide group in the target compound contrasts with the methoxy-substituted analogue in , which introduces opposing electronic effects (electron-withdrawing vs. electron-donating). This difference may alter solubility, crystallization behavior, and biological target interactions .
  • Core Heterocycles: The thieno[3,4-c]pyrazole core in the target compound differs from the imidazo[4,5-c]pyrazole in 9c (). The sulfur atom in the thieno ring increases lipophilicity compared to nitrogen-rich imidazole derivatives .

Key Observations :

  • Higher yields (66–72%) in suggest robust cyclization pathways for imidazo- and pyrazolo-triazine derivatives. The target compound’s synthesis may face challenges in sulfone formation efficiency .

Physicochemical Properties

Table 3: Melting Points and Spectroscopic Data

Compound (Reference) Melting Point (°C) IR (C=N stretch, cm⁻¹) ¹H-NMR Features (δ, ppm)
Target Compound (Inferred) Not reported ~1630–1640 (estimated) Aromatic protons: ~7.0–8.3
9c () 224–228 1629 10.22, 11.09 (NH), 7.34–8.23 (ArH)
10a () 190–192 1630 9.13, 10.27, 11.07 (NH)
Compound in Not reported Not reported Likely methoxy signals at ~3.79

Key Observations :

  • The target compound’s melting point is expected to exceed 200°C due to the sulfone and nitro groups enhancing crystallinity via dipole-dipole interactions .
  • NH protons in analogues (e.g., 9c, 10a) resonate downfield (~9–12 ppm), consistent with hydrogen-bonding interactions .

Hydrogen-Bonding and Crystal Packing

highlights the role of hydrogen bonding in molecular aggregation. The target compound’s NH groups (pyrazole core) and nitro/sulfone oxygen atoms likely participate in intermolecular hydrogen bonds, influencing crystal packing. Comparatively, 9c () exhibits two NH groups, enabling a denser hydrogen-bond network and higher melting point (224–228°C) than 10a (190–192°C), which has three NH groups but less symmetric substituents .

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